3-(tert-Butoxycarbonylamino)pyrrolidine

Übersicht

Beschreibung

3-(tert-Butoxycarbonylamino)pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(tert-Butoxycarbonylamino)pyrrolidine, commonly referred to as Boc-pyrrolidine, is a chemical compound that plays a significant role in organic synthesis, particularly in peptide and protein chemistry. This article explores its biological activity, emphasizing its derivatives and their potential therapeutic implications.

Chemical Structure and Properties

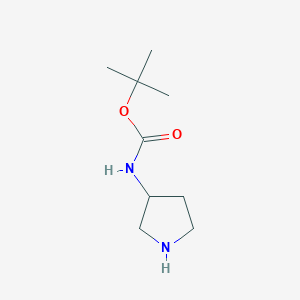

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. The molecular formula is , and it typically appears as a white crystalline powder. The Boc group serves to protect the amine functionality during various chemical reactions, allowing for selective modifications without interference from the amine group.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cycloaddition reactions and amide coupling techniques. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions. Research has shown that derivatives of this compound exhibit various biological activities, particularly in enzyme inhibition and receptor interactions.

Table 1: Common Derivatives of this compound

Biological Activity

The biological activity of this compound itself is limited; however, its derivatives have shown promising results in various studies. Notably, certain derivatives have been identified as inhibitors against specific biological targets such as enzymes involved in parasitic infections.

Case Study: Inhibition of Leishmania donovani NMT

A study highlighted the development of potent inhibitors targeting the N-myristoyltransferase (NMT) from Leishmania donovani, utilizing derivatives of pyrrolidine. These compounds demonstrated significant enzyme inhibition, with some achieving IC50 values at the lower limits of detection in biochemical assays. The introduction of specific substituents on the pyrrolidine ring enhanced binding affinity and selectivity towards the target enzyme .

The mechanism through which derivatives of this compound exert their biological effects often involves competitive inhibition at enzyme active sites or modulation of receptor activity. For instance, certain derivatives have been shown to bind effectively to the active site of NMTs, disrupting normal enzymatic function and leading to potential therapeutic outcomes against parasitic diseases.

Applications in Drug Development

The versatility of this compound derivatives makes them valuable candidates in drug development. Their ability to serve as intermediates in peptide synthesis allows for the construction of complex molecules with enhanced biological activities. Additionally, ongoing research aims to explore their potential in treating various conditions, including cancer and infectious diseases.

Table 2: Potential Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amines |

| Asymmetric Catalysis | Serves as a chiral ligand |

| Antiparasitic Drug Development | Inhibitors targeting Leishmania NMT |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(tert-Butoxycarbonylamino)pyrrolidine is instrumental in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance the efficacy of drug candidates by allowing for the incorporation of chiral centers essential for biological activity.

Case Study : Research has shown that derivatives of this compound can serve as potential inhibitors of influenza neuraminidase, highlighting its utility in antiviral drug development.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protecting group, which allows for selective reactions during the elongation of peptide chains. This feature is crucial for developing complex peptide-based therapeutics.

Data Table: Applications in Peptide Synthesis

| Application Area | Description |

|---|---|

| Therapeutic Peptides | Used as a building block for synthesizing peptides with therapeutic potential. |

| Chemoselective Reactions | Facilitates selective reactions due to the presence of the Boc group. |

Organic Chemistry

In organic synthesis, this compound acts as a valuable reagent that enables chemists to create diverse molecular architectures. Its unique properties facilitate the exploration of new chemical reactions.

Research Insight : The compound has been utilized in asymmetric synthesis processes, showcasing its ability to generate structurally diverse compounds from simple precursors .

Bioconjugation

This compound can be employed in bioconjugation processes, linking biomolecules to enhance their stability and functionality. This application is particularly relevant in drug delivery systems where improved pharmacokinetic properties are desired.

Material Science

In material science, this compound contributes to the development of novel materials such as polymers and coatings. Its chemical properties improve performance and durability.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Carboxylation : The protected pyrrolidine undergoes carboxylation using carbon dioxide under basic conditions.

- Purification : Techniques such as crystallization or chromatography are employed to obtain high-purity products.

Eigenschaften

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl pyrrolidin-3-ylcarbamate in the synthesis of the target compounds?

A1: In this research [], tert-butyl pyrrolidin-3-ylcarbamate acts as a protected form of pyrrolidin-3-amine. It reacts with 2,3-dichloroquinoxaline to introduce the pyrrolidine ring onto the quinoxaline core. The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions involving the amine group during subsequent synthetic steps. Later, the Boc group is easily removed to yield the desired free amine, which is then further modified.

Q2: Are there any advantages of using tert-butyl pyrrolidin-3-ylcarbamate over other similar reagents in this specific synthesis?

A2: While the article doesn't directly compare different reagents, the use of tert-butyl pyrrolidin-3-ylcarbamate offers some likely advantages:

- Ease of Deprotection: The Boc group is known for its facile removal under mildly acidic conditions, which is demonstrated in this research using trifluoroacetic acid (TFA) []. This selectivity allows for the deprotection of the pyrrolidine nitrogen without affecting other sensitive functionalities in the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.